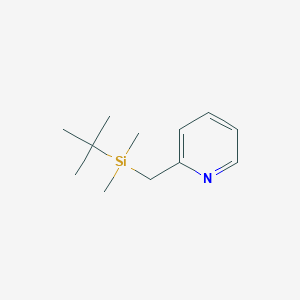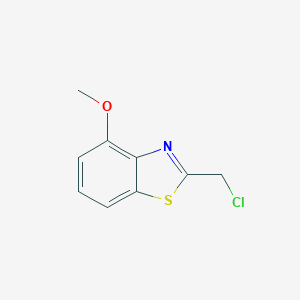
Geranylisobutrat
Übersicht
Beschreibung
Geranyl isobutyrate is an organic compound classified as a carboxylic ester. It is widely used in the flavor and fragrance industry due to its pleasant floral aroma. The compound is derived from geraniol, a monoterpenoid alcohol, and isobutyric acid. Its chemical formula is C14H24O2, and it has a molecular weight of 224.34 g/mol .
Wissenschaftliche Forschungsanwendungen
Geranyl isobutyrate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anticancer activity.
Industry: Geranyl isobutyrate is used in the formulation of perfumes, cosmetics, and food flavorings due to its pleasant aroma
Wirkmechanismus
Target of Action
Geranyl isobutyrate is primarily used as a flavoring agent in the food industry . Its primary targets are the olfactory receptors in the nose, which detect the compound’s floral odor and contribute to the overall sensory appeal of food and beverages .
Mode of Action
Geranyl isobutyrate interacts with its targets (olfactory receptors) by binding to them and triggering a neural response that is interpreted by the brain as a specific smell . This interaction enhances the aroma and taste of products, making them more appealing to consumers .
Biochemical Pathways
Geranyl isobutyrate is synthesized through the esterification reaction between an alcohol (geraniol) and an organic acid (isobutyric acid) . This process is catalyzed by enzymes such as lipases . The enzymatic synthesis of geranyl isobutyrate has been optimized using the Taguchi method, achieving a conversion of 93% under optimal reaction conditions .
Result of Action
The primary result of geranyl isobutyrate’s action is the enhancement of the aroma and taste of food and beverage products . Its unique scent can trigger pleasurable associations and evoke memories, creating a sense of familiarity with the product . Excessive usage of flavor esters like geranyl isobutyrate can result in an artificial or overpowering final taste of the product .
Action Environment
The action of geranyl isobutyrate can be influenced by various environmental factors. For instance, the compound is intended to be released from scented items such as clothes, erasers, toys, paper products, and CDs . The presence of other flavors and aromas, the temperature, and the pH of the environment can all affect the perception of its scent. Furthermore, the compound’s stability may be affected by factors such as light, heat, and storage conditions.
Biochemische Analyse
Biochemical Properties
Geranyl isobutyrate interacts with enzymes such as lipase from Thermomyces lanuginosus in its synthesis process . The enzyme aids in the production of geranyl isobutyrate in aqueous media .
Cellular Effects
It is known that flavor esters like Geranyl isobutyrate can influence the sensory appeal of food and beverages .
Molecular Mechanism
The molecular mechanism of Geranyl isobutyrate involves the esterification reaction. In the presence of the enzyme, the alcohol and organic acid react to form Geranyl isobutyrate .
Temporal Effects in Laboratory Settings
In laboratory settings, the production of Geranyl isobutyrate was optimized using the Taguchi method, and a conversion of 93% was obtained at the optimal reaction conditions .
Metabolic Pathways
Geranyl isobutyrate is involved in the esterification metabolic pathway. The enzymes involved in this pathway include lipase from Thermomyces lanuginosus .
Subcellular Localization
The information provided is based on the current understanding and available resources .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Geranyl isobutyrate can be synthesized through the esterification reaction between geraniol and isobutyric acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
Geraniol+Isobutyric Acid→Geranyl Isobutyrate+Water
Industrial Production Methods: In industrial settings, the synthesis of geranyl isobutyrate can be optimized using biocatalysts such as lipases. For example, immobilized Candida antarctica lipase B (Novozym 435) can be used in a continuous-flow packed-bed reactor to achieve high conversion rates. The reaction conditions typically involve a temperature of around 50-70°C and a molar ratio of 1:1 between geraniol and isobutyric acid .
Analyse Chemischer Reaktionen
Types of Reactions: Geranyl isobutyrate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, geranyl isobutyrate can be hydrolyzed back to geraniol and isobutyric acid.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert geranyl isobutyrate to its corresponding alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Geraniol and isobutyric acid.
Oxidation: Geranyl aldehyde or geranyl carboxylic acid.
Reduction: Geranyl alcohol.
Vergleich Mit ähnlichen Verbindungen
- Geranyl butyrate
- Geranyl propionate
- Geranyl acetate
Comparison: Geranyl isobutyrate is unique due to its specific ester linkage with isobutyric acid, which imparts a distinct floral aroma compared to other geranyl esters. While geranyl butyrate and geranyl propionate also have pleasant aromas, their scent profiles differ slightly due to the variations in the acyl groups. Geranyl acetate, on the other hand, has a more fruity and less floral aroma .
Eigenschaften
IUPAC Name |
3,7-dimethylocta-2,6-dienyl 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-11(2)7-6-8-13(5)9-10-16-14(15)12(3)4/h7,9,12H,6,8,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJYXQFXLSCKTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC=C(C)CCC=C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859717 | |
| Record name | 3,7-Dimethylocta-2,6-dien-1-yl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary chemical characteristic of essential oils containing geranyl isobutyrate?
A1: Essential oils rich in geranyl isobutyrate are often characterized by their high proportion of oxygenated monoterpenes. For example, the essential oil extracted from both the aerial parts and roots of Pulicaria laciniata displayed a significant amount of oxygenated monoterpenes (68.46% and 85.91%, respectively), with geranyl isobutyrate as a major component (55.91% and 77.92% respectively) []. This dominance of geranyl isobutyrate classifies these oils as belonging to the geranyl isobutyrate chemotype.
Q2: Has the presence of geranyl isobutyrate been investigated in less common plant species?
A2: Yes, research has identified geranyl isobutyrate within the essential oil of Carpesium abrotanoides, a plant used in traditional medicine []. While not the most abundant compound in this oil, its presence contributes to the overall chemical profile. This finding suggests potential avenues for further exploration of geranyl isobutyrate's biological activities and its role within this specific plant species.
Q3: Are there variations in geranyl isobutyrate content depending on the age of the plant material?
A3: Yes, studies on Palmarosa (Cymbopogon martinii var. motia) revealed that the concentration of geranyl isobutyrate, along with other compounds like linalool, α-terpineol, and geraniol, tends to be higher in the essential oils derived from mature, older leaves []. This suggests that the age and developmental stage of the plant material can significantly influence the yield and composition of essential oils, including the levels of geranyl isobutyrate.
Q4: What spectroscopic techniques are employed for the structural identification of geranyl isobutyrate?
A4: Researchers utilize Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H-NMR and 13C-NMR, to confirm the structural identity of geranyl isobutyrate []. These techniques provide detailed information about the hydrogen and carbon environments within the molecule, allowing for the confirmation of its structure and the position of functional groups.
Q5: Are there studies investigating the impact of drying methods on geranyl isobutyrate content in essential oils?
A5: Research on Palmarosa (Cymbopogon martinii (Roxb.) Wats. var. motia Burk.) has explored the effects of sun drying and shade drying on the essential oil composition []. Interestingly, sun drying resulted in a higher geraniol content (77.02%) compared to shade drying (76.26%), while shade drying led to higher geranyl acetate levels (14.60%). These findings highlight how different post-harvest processing techniques can influence the relative proportions of specific compounds within the essential oil, including geranyl isobutyrate.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B149017.png)


![4-methylbenzo[d]thiazole](/img/structure/B149020.png)
